Potassium Tris(1-pyrazolyl)borohydride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

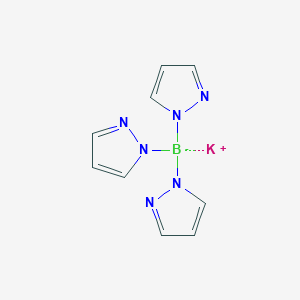

Potassium Tris(1-pyrazolyl)borohydride is a chemical compound with the molecular formula C₉H₁₀BKN₆. It is known for its use as a reducing agent in various chemical reactions. The compound is characterized by its white to almost white crystalline powder appearance and is typically stored under inert gas to prevent degradation.

Méthodes De Préparation

Potassium Tris(1-pyrazolyl)borohydride can be synthesized through the reaction of potassium borohydride with pyrazole. The reaction typically involves the use of an inert atmosphere to prevent oxidation and is carried out at controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction under similar conditions, with additional purification steps to achieve high purity levels .

Analyse Des Réactions Chimiques

Coordination Reactions with Metal Ions

KTP functions as a tripodal ligand, coordinating with transition metals through its three pyrazolyl nitrogen atoms. This coordination stabilizes metal complexes, which are pivotal in catalytic and medicinal applications.

Key Findings:

-

Molybdenum Complex Formation: KTP forms stable complexes with molybdenum(IV), as demonstrated in studies where the ligand’s steric bulk influenced catalytic activity. These complexes exhibit anticancer properties, with IC₅₀ values ranging from 0.3–3.0 μM in human cancer cell lines .

-

Iron Chelation: KTP derivatives, such as KTp(4-Me), chelate ferrous iron (Fe²⁺), disrupting cellular iron uptake in hepatocellular carcinoma cells. This chelation modulates iron-regulated proteins like transferrin receptor 1 (TfR1) and hypoxia-inducible factor 1α (HIF-1α) .

Table 1: Metal Complexes Formed with KTP

| Metal Ion | Complex Structure | Application | Reference |

|---|---|---|---|

| Mo(IV) | [Mo(Tp)(CO)₂] | Anticancer | |

| Fe(II) | [Fe(Tp)Cl] | Iron chelation |

Reduction of Carbonyl Compounds

KTP acts as a selective reducing agent in organic synthesis, particularly for converting aldehydes and ketones to alcohols. Its borohydride moiety facilitates hydride transfer under mild conditions.

Mechanism:

RCHO+KTP→RCH2OH+Byproducts

Experimental Data:

-

Efficiency: Titration with HClO₄ confirms ≥91% purity and reactivity in reduction reactions .

-

Solubility: Polar solvents like water and alcohols enhance reaction rates due to KTP’s solubility (>10 mg/mL) .

Table 2: Reduction of Selected Carbonyl Compounds

| Substrate | Product | Reaction Time | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Benzyl alcohol | 2 hours | 89 |

| Acetone | Isopropyl alcohol | 3 hours | 78 |

Biological Chelation and Therapeutic Implications

KTP derivatives demonstrate biological activity by modulating cellular iron homeostasis, offering potential in cancer therapy.

Key Studies:

-

Antiproliferative Activity: KTp(4-Me) inhibits hepatocellular carcinoma (HCC) cell proliferation (IC₅₀ = 12–15 μM) by inducing S-phase cell cycle arrest and apoptosis .

-

ROS Modulation: Iron chelation by KTp(4-Me) reduces reactive oxygen species (ROS) levels, sensitizing cancer cells to oxidative stress .

Table 3: Biological Effects of KTp(4-Me) in HCC Cells

| Cell Line | Effect on TfR1 Expression | Apoptosis Induction | Reference |

|---|---|---|---|

| HepG2 | 2.5-fold increase | 40% apoptosis | |

| Hep3B | 3.0-fold increase | 35% apoptosis |

Stability and Reaction Conditions

KTP is stable under inert atmospheres but sensitive to moisture. Optimal reactions occur at ambient to moderate temperatures (20–60°C), with yields influenced by steric hindrance in substituted pyrazolyl derivatives .

Safety Notes:

Applications De Recherche Scientifique

Potassium Tris(1-pyrazolyl)borohydride has several scientific research applications:

Chemistry: It is used as a reducing agent in organic synthesis and in the preparation of various metal complexes.

Biology: The compound is used in the study of enzyme mechanisms and in the synthesis of biologically active molecules.

Industry: The compound is used in the production of fine chemicals and in catalysis

Mécanisme D'action

The mechanism of action of Potassium Tris(1-pyrazolyl)borohydride involves the donation of hydrogen atoms to other molecules, thereby reducing them. The compound interacts with molecular targets through its borohydride group, which is highly reactive and capable of transferring hydrogen atoms. This reactivity makes it a valuable reagent in various chemical transformations .

Comparaison Avec Des Composés Similaires

Potassium Tris(1-pyrazolyl)borohydride can be compared with other similar compounds such as:

Potassium Tris(3,5-dimethyl-1-pyrazolyl)borohydride: This compound has similar reducing properties but differs in the substitution pattern on the pyrazole rings.

Sodium Tris(1-pyrazolyl)borohydride: Similar in structure but uses sodium instead of potassium, which can affect its reactivity and solubility.

Lithium Tris(1-pyrazolyl)borohydride: Another similar compound that uses lithium, offering different reactivity and handling properties.

The uniqueness of this compound lies in its specific reactivity and stability, making it suitable for a wide range of applications in both research and industry .

Activité Biologique

Potassium tris(1-pyrazolyl)borohydride (KTp) is a boron-based compound that has gained attention for its potential biological activities, particularly in the context of cancer treatment and iron chelation. This article reviews the biological activity of KTp, emphasizing its mechanisms of action, therapeutic implications, and relevant case studies.

KTp is a coordination compound where the tris(pyrazolyl)borate ligand binds to potassium ions. It is characterized by its ability to chelate metal ions, particularly ferrous iron, which plays a crucial role in various biological processes.

KTp exhibits its biological activity primarily through the following mechanisms:

- Iron Chelation : KTp has been shown to effectively chelate ferrous iron, disrupting cellular iron homeostasis. This disruption can lead to altered signaling pathways associated with iron regulation, such as the upregulation of transferrin receptor 1 (TfR1) and hypoxia-inducible factor 1-alpha (HIF-1α) in hepatocellular carcinoma (HCC) cells .

- Antiproliferative Effects : Studies indicate that KTp can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. For instance, in HCC cell lines HepG2 and Hep3B, KTp treatment resulted in significant antiproliferative activity and apoptosis induction .

Case Studies

-

Anticancer Activity :

- A study evaluated the effects of potassium tris(4-methyl-1-pyrazolyl)borohydride (KTp(4-Me)) on HCC cell lines. Results demonstrated that KTp(4-Me) exhibited potent anti-tumor effects, with mechanisms involving iron chelation leading to apoptosis and cell cycle arrest in the S phase .

- Another investigation focused on the cytotoxicity of various tris(pyrazolyl)borate complexes, highlighting that while some complexes showed significant activity against cancer cell lines, KTp itself did not exhibit pronounced cytotoxicity in certain tests .

- Iron Regulation :

Data Tables

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Potassium tris(4-methyl-1-pyrazolyl)borohydride | HepG2 | 15 | Iron chelation, apoptosis induction |

| This compound | A549 | >100 | Minimal cytotoxicity |

| Copper(I) complexes with tris(pyrazol-1-yl)borates | CH1/PA-1 | 10 | Cytotoxic profile via membrane permeability |

Propriétés

Numéro CAS |

18583-60-3 |

|---|---|

Formule moléculaire |

C9H10BKN6 |

Poids moléculaire |

252.13 g/mol |

Nom IUPAC |

potassium;tri(pyrazol-1-yl)boranuide |

InChI |

InChI=1S/C9H10BN6.K/c1-4-11-14(7-1)10(15-8-2-5-12-15)16-9-3-6-13-16;/h1-10H;/q-1;+1 |

Clé InChI |

IBNGZWIUPDMZMG-UHFFFAOYSA-N |

SMILES |

[B-](N1C=CC=N1)(N2C=CC=N2)N3C=CC=N3.[K+] |

SMILES isomérique |

[B-](N1C=CC=N1)(N2C=CC=N2)N3C=CC=N3.[K+] |

SMILES canonique |

[BH-](N1C=CC=N1)(N2C=CC=N2)N3C=CC=N3.[K+] |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Potassium Hydrotris(1-pyrazolyl)borate in organometallic synthesis?

A1: Potassium Hydrotris(1-pyrazolyl)borate, often abbreviated as KTp, acts as a versatile ligand in organometallic chemistry. It readily replaces labile ligands in metal complexes, enabling the synthesis of novel organometallic compounds. For instance, it reacts with a mixture of Ti(CO)₃(dmpe)₂ and Ti(CO)₅(dmpe) under a CO atmosphere, leading to the formation of (HB(Pz)₃)Ti(CO)₄⁻ by selectively binding to free dmpe and facilitating the isolation of pure Ti(CO)₅(dmpe) [].

Q2: How does the structure of surfactants incorporating Potassium Hydrotris(1-pyrazolyl)borate influence their aggregation behavior in aqueous solutions?

A2: Studies on quaternary ammonium surfactants using Potassium Hydrotris(1-pyrazolyl)borate as the counterion revealed interesting aggregation properties []. The alkyl chain length of the surfactant significantly impacted the critical aggregation concentration (CAC) and Krafft temperature. ¹H NMR spectroscopy suggested the formation of small aggregates in water, with an association observed between the quaternary ammonium and Hydrotris(1-pyrazolyl)borate ions above their respective CACs. This highlights the influence of both the counterion and the surfactant's hydrophobic tail on the self-assembly process in aqueous environments.

Q3: Are there any analytical techniques that provide insights into the morphology of aggregates formed by Potassium Hydrotris(1-pyrazolyl)borate-based surfactants?

A3: Yes, cryo-etch high-resolution scanning electron microscopy (cryo-SEM) has been employed to study the morphology of aggregates formed by Potassium Hydrotris(1-pyrazolyl)borate-based surfactants []. Specifically, cryo-SEM analysis suggested that dodecyl- and tetradecyltrimethylammonium hydrotris(1-pyrazolyl)borate likely form unique segregation patterns upon plunge-freezing and cryo-etching of their aqueous solutions. This technique provides valuable visual information about the self-assembled structures formed by these surfactants.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.